L-Prolyl-L-prolyl-L-alaninamide
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Overview
Description
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling Reactions: The final compound is formed through a series of coupling reactions, where the pyrrolidine rings are linked together using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different substituents or functional groups.
Other chiral pyrrolidine derivatives: Compounds that contain the pyrrolidine ring but differ in their stereochemistry or additional functional groups.
Uniqueness
(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide is unique due to its specific arrangement of chiral centers and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
173178-67-1 |
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Molecular Formula |
C13H22N4O3 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxopropan-2-yl]-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H22N4O3/c1-8(11(14)18)16-12(19)10-5-3-7-17(10)13(20)9-4-2-6-15-9/h8-10,15H,2-7H2,1H3,(H2,14,18)(H,16,19)/t8-,9-,10-/m0/s1 |
InChI Key |
JTOQGJMCFNSSMG-GUBZILKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Origin of Product |
United States |
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